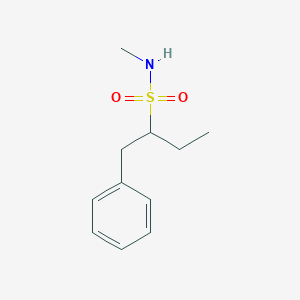

N-Methyl-1-phenylbutane-2-sulfonamide

CAS No.: 2138276-41-0

Cat. No.: VC5640548

Molecular Formula: C11H17NO2S

Molecular Weight: 227.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138276-41-0 |

|---|---|

| Molecular Formula | C11H17NO2S |

| Molecular Weight | 227.32 |

| IUPAC Name | N-methyl-1-phenylbutane-2-sulfonamide |

| Standard InChI | InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 |

| Standard InChI Key | ZPRCIDRKINRWCQ-UHFFFAOYSA-N |

| SMILES | CCC(CC1=CC=CC=C1)S(=O)(=O)NC |

Introduction

Chemical Structure and Stereochemical Features

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.33 g/mol | |

| SMILES | ||

| InChIKey | ZPRCIDRKINRWCQ-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines. For N-methyl-1-phenylbutane-2-sulfonamide, plausible routes include:

-

Reaction of 1-phenylbutane-2-sulfonyl chloride with methylamine:

This method, validated for analogous compounds, requires bases like to neutralize HCl .

-

Pd/C-catalyzed coupling: Recent advances employ palladium catalysts for direct coupling of nitroarenes and sulfinates, though this remains untested for this specific compound .

Challenges and Yield Optimization

-

Steric hindrance: Bulky phenyl and butane groups may reduce reaction efficiency. Polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C) improve yields .

-

Purification: Silica gel chromatography (e.g., 98:2 ) is effective for isolating sulfonamides .

Physicochemical Properties

Predicted and Experimental Data

While experimental data for melting/boiling points are unavailable, computational models and analogs provide insights:

-

Lipophilicity: Calculated , suggesting moderate hydrophobicity suitable for membrane penetration .

-

Solubility: Likely poor in water but soluble in organic solvents (e.g., DMSO, THF) .

Table 2: Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Density | Not available | |

| Boiling Point | Not available | |

| LogP (Predicted) | 2.2 | |

| Aqueous Solubility | Low (inferred from analogs) |

Analytical Characterization

Spectroscopic Methods

-

NMR: signals for H1 (δ 3.37–3.59 ppm) and H4 (δ 7.20–7.67 ppm) align with phenyl and sulfonamide groups .

-

Mass Spectrometry: Predicted [M+H] at m/z 228.1, with fragmentation patterns confirming the sulfonamide moiety .

Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume